(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure, which includes a tetrahydroisoquinoline core, makes it a valuable building block in the development of complex organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methyl-1,2,3,4-tetrahydroisoquinoline and tert-butyl chloroformate.
Protection of Amino Group: The amino group of 6-methyl-1,2,3,4-tetrahydroisoquinoline is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.
Carboxylation: The protected intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is involved in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the methyl group at the 6-position.
(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid: Carboxylic acid group at a different position.
Uniqueness
(S)-2-(tert-Butoxycarbonyl)-6-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the specific placement of the methyl and carboxylic acid groups, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and research chemicals.
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(3S)-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-10-5-6-11-9-17(15(20)21-16(2,3)4)13(14(18)19)8-12(11)7-10/h5-7,13H,8-9H2,1-4H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
NCXBMGKFLGAHHT-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC2=C(CN([C@@H](C2)C(=O)O)C(=O)OC(C)(C)C)C=C1 |
Canonical SMILES |
CC1=CC2=C(CN(C(C2)C(=O)O)C(=O)OC(C)(C)C)C=C1 |
Origin of Product |
United States |
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